molecular formula C27H43NO2 B1615014 14-(hydroxymethyl)-10,16,20-trimethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol CAS No. 468-45-1

14-(hydroxymethyl)-10,16,20-trimethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol

Cat. No.: B1615014
CAS No.: 468-45-1
M. Wt: 413.6 g/mol
InChI Key: NMFWDNZLNHRNAT-UHFFFAOYSA-N
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Description

14-(hydroxymethyl)-10,16,20-trimethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol is a naturally occurring compound found in various species of the Veratrum genus. It is a steroidal alkaloid with the molecular formula C27H43NO2 and a molecular weight of 413.64 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-(hydroxymethyl)-10,16,20-trimethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol typically involves the extraction from natural sources such as Veratrum species. The extraction process includes several steps such as solvent extraction, purification, and crystallization. The compound can also be synthesized through chemical reactions involving steroidal precursors, although detailed synthetic routes are not widely documented .

Industrial Production Methods

Industrial production of this compound is limited due to its natural occurrence and the complexity of its synthesis. Most of the available compound is obtained through extraction from natural sources rather than large-scale industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

14-(hydroxymethyl)-10,16,20-trimethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can have different biological activities and applications .

Scientific Research Applications

14-(hydroxymethyl)-10,16,20-trimethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 14-(hydroxymethyl)-10,16,20-trimethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14-(hydroxymethyl)-10,16,20-trimethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol is unique due to its specific chemical structure and the presence of hydroxyl groups at the 3beta and 18 positions.

Properties

CAS No.

468-45-1

Molecular Formula

C27H43NO2

Molecular Weight

413.6 g/mol

IUPAC Name

14-(hydroxymethyl)-10,16,20-trimethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol

InChI

InChI=1S/C27H43NO2/c1-16-4-7-23-17(2)25-24(28(23)14-16)13-22-20-6-5-18-12-19(30)8-10-26(18,3)21(20)9-11-27(22,25)15-29/h5,16-17,19-25,29-30H,4,6-15H2,1-3H3

InChI Key

NMFWDNZLNHRNAT-UHFFFAOYSA-N

SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)CO)C

Canonical SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)CO)C

Pictograms

Acute Toxic; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14-(hydroxymethyl)-10,16,20-trimethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol
Reactant of Route 2
14-(hydroxymethyl)-10,16,20-trimethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol
Reactant of Route 3
14-(hydroxymethyl)-10,16,20-trimethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol
Reactant of Route 4
14-(hydroxymethyl)-10,16,20-trimethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol
Reactant of Route 5
14-(hydroxymethyl)-10,16,20-trimethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol
Reactant of Route 6
14-(hydroxymethyl)-10,16,20-trimethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol

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